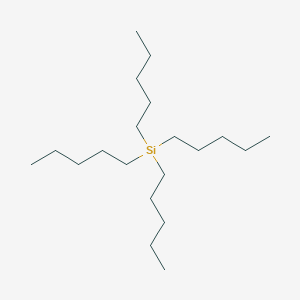
Silane, tetrapentyl
描述
Silane, tetrapentyl (CAS: Not explicitly provided in evidence), is an organosilicon compound with the molecular formula Si(C₅H₁₁)₄. It belongs to the class of tetraalkylsilanes, characterized by a central silicon atom bonded to four pentyl groups. Such compounds are typically utilized in industrial applications, including polymer modification, surface treatments, and as intermediates in organic synthesis.
属性
CAS 编号 |
3429-63-8 |
|---|---|
分子式 |
C20H44Si |
分子量 |
312.6 g/mol |
IUPAC 名称 |
tetrapentylsilane |
InChI |
InChI=1S/C20H44Si/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4/h5-20H2,1-4H3 |
InChI 键 |
RPLAWNPFGXSEBC-UHFFFAOYSA-N |
规范 SMILES |
CCCCC[Si](CCCCC)(CCCCC)CCCCC |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of silane, tetrapentyl typically involves the reaction of silicon tetrachloride with pentylmagnesium bromide in an ether solvent. The reaction proceeds as follows: [ \text{SiCl}_4 + 4 \text{C}5\text{H}{11}\text{MgBr} \rightarrow \text{Si(C}5\text{H}{11})_4 + 4 \text{MgBrCl} ]
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions: Silane, tetrapentyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can undergo nucleophilic substitution reactions, where the pentyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Reduced silicon compounds.
Substitution: Various substituted silanes depending on the nucleophile used
科学研究应用
Silane, tetrapentyl has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: It is used in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: It is used in the production of coatings, adhesives, and sealants due to its strong bonding properties
作用机制
The mechanism of action of silane, tetrapentyl involves its ability to form strong covalent bonds with both organic and inorganic materials. This is primarily due to the presence of silicon atoms, which have a high affinity for oxygen and other electronegative elements. The molecular targets include hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property is exploited in various applications, including surface modification and adhesion promotion .
相似化合物的比较
Comparison with Similar Compounds
The comparison focuses on silane coupling agents due to the absence of explicit data on tetrapentyl silane in the provided evidence. Key silanes used in tire tread compounds are analyzed below, with insights extrapolated from (Table 3):
Table 1: Comparison of Silane Coupling Agents in Rubber Compounding
| Parameter | S2 (TESPD) | S4 (TESPT) | NXT Silane |
|---|---|---|---|
| Silane Loading (phr) | 5.65 | 6.41 | 6.4 |
| Mixing Steps | 2 | 2 | 2 |
| Reaction Temp. (°C) | 155 | 160 | 145 |
| Mooney Viscosity (100°C) | 87 | 87 | 77 |
| Mooney Scorch (135°C, t3/min) | 15 | 12 | 14 |
| Rheometer ∆ Torque (dN·m) | Not shown | Not shown | Improved |
Key Findings :
Efficiency : NXT Silane operates at a lower reaction temperature (145°C vs. 155–160°C for S2/S4), reducing energy consumption .
Viscosity : NXT Silane exhibits lower Mooney viscosity (77 vs. 87 for S2/S4), improving processability in rubber compounding .
Scorch Safety : S4 (TESPT) offers marginally better scorch resistance (t3 = 12 min) compared to NXT Silane (14 min) and S2 (15 min), critical for thermal stability during processing .
Structural and Functional Differences :
- TESPT (S4) : Contains tetrasulfide linkages (-S₄-), enhancing sulfur crosslinking in rubber.
- TESPD (S2) : Features disulfide (-S₂-) groups, offering moderate reactivity.
- NXT Silane : A modified silane with proprietary functional groups, optimizing silica dispersion and reducing mixing steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


